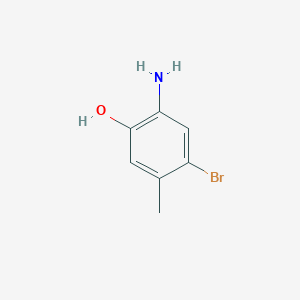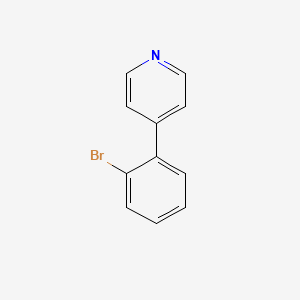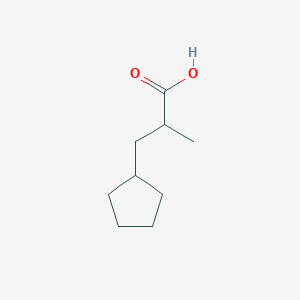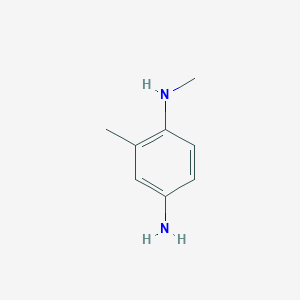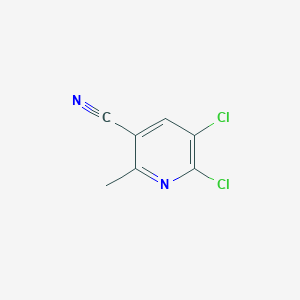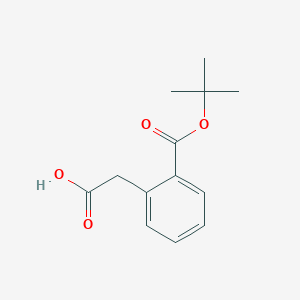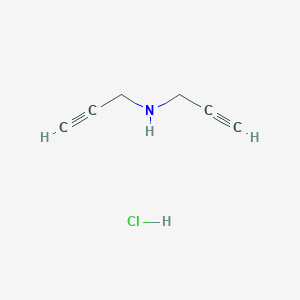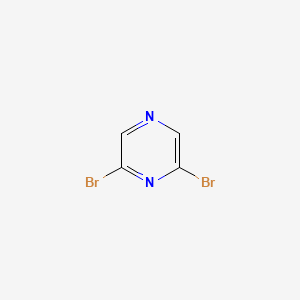
2-(Methylamino)cyclohexanone hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)cyclohexanone hydrochloride typically involves a multi-step process. One efficient method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)-cyclohexene. This intermediate is then oxidized using potassium permanganate to yield a hydroxy ketone. The hydroxy ketone undergoes imination with methylamine, followed by a rearrangement at elevated temperatures to produce ketamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of safer and more environmentally friendly reagents and conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylamino)cyclohexanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The intermediate 1-(2-chlorophenyl)-cyclohexene is oxidized to a hydroxy ketone using potassium permanganate.
Imination: The hydroxy ketone reacts with methylamine to form an imine.
Rearrangement: The imine undergoes thermal rearrangement to yield the final product.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as the oxidizing agent.
Imination: Methylamine is used for the imination step.
Rearrangement: Elevated temperatures facilitate the rearrangement of the imine.
Major Products
The major product of these reactions is this compound, with intermediates such as 1-(2-chlorophenyl)-cyclohexene and hydroxy ketone formed along the way .
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)cyclohexanone hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
2-(Methylamino)cyclohexanone hydrochloride primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It also interacts with opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive calcium ion channels. Unlike other general anesthetics, it does not interact with gamma-aminobutyric acid (GABA) receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phencyclidine (PCP): Both compounds are dissociative anesthetics, but 2-(Methylamino)cyclohexanone hydrochloride has a safer profile and fewer hallucinogenic effects
Methoxetamine (MXE): A derivative of ketamine with similar anesthetic properties but different pharmacokinetics.
N-ethyl-norketamine (N-EK): Another derivative with similar effects but lower potency.
Uniqueness
This compound is unique due to its rapid onset and short duration of action, making it suitable for various medical applications. Its ability to provide anesthesia without significantly affecting respiratory function is a notable advantage .
Eigenschaften
IUPAC Name |
2-(methylamino)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVOXXOULSAUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


